molecular formula C12H17N B12290748 1-(2-Phenylpropan-2-yl)cyclopropan-1-amine

1-(2-Phenylpropan-2-yl)cyclopropan-1-amine

Cat. No.: B12290748
M. Wt: 175.27 g/mol
InChI Key: LTPJRVNULAAQBS-UHFFFAOYSA-N
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Description

1-(2-Phenylpropan-2-yl)cyclopropan-1-amine is a compound with a unique structure that includes a cyclopropane ring attached to an amine group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenylpropan-2-yl)cyclopropan-1-amine typically involves the reaction of 2-phenylpropan-2-yl bromide with cyclopropanamine under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenylpropan-2-yl)cyclopropan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(2-Phenylpropan-2-yl)cyclopropan-1-amine has shown potential in various fields of research and industry due to its unique chemical properties. Some of the applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Phenylpropan-2-yl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.

Comparison with Similar Compounds

1-(2-Phenylpropan-2-yl)cyclopropan-1-amine can be compared with other similar compounds such as:

    This compound hydrochloride: A salt form of the compound with similar properties.

    1-(2-Pyrimidinyl)cyclopropanamine hydrochloride: A compound with a pyrimidine ring instead of a phenyl group, showing different chemical and biological properties.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

1-(2-phenylpropan-2-yl)cyclopropan-1-amine

InChI

InChI=1S/C12H17N/c1-11(2,12(13)8-9-12)10-6-4-3-5-7-10/h3-7H,8-9,13H2,1-2H3

InChI Key

LTPJRVNULAAQBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2(CC2)N

Origin of Product

United States

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